molecular formula C14H30ClN B13931737 N-(2-Chloroethyl)-N-hexyl-1-hexanamine CAS No. 57616-80-5

N-(2-Chloroethyl)-N-hexyl-1-hexanamine

Cat. No.: B13931737
CAS No.: 57616-80-5
M. Wt: 247.85 g/mol
InChI Key: ZPRUXOMHPKKNQD-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-N-hexyl-1-hexanamine is an organic compound that belongs to the class of alkylamines It is characterized by the presence of a chloroethyl group attached to a hexyl chain, which is further connected to a hexanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloroethyl)-N-hexyl-1-hexanamine typically involves the reaction of hexylamine with 2-chloroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 80-100°C to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroethyl)-N-hexyl-1-hexanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Chloroethyl)-N-hexyl-1-hexanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-N-hexyl-1-hexanamine involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the formation of cross-links. This can result in the inhibition of DNA replication and protein synthesis, ultimately leading to cell death. The compound’s ability to form DNA adducts makes it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Chloroethyl)-N-hexyl-1-hexanamine is unique due to its specific structure, which combines a chloroethyl group with a hexyl chain and a hexanamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

57616-80-5

Molecular Formula

C14H30ClN

Molecular Weight

247.85 g/mol

IUPAC Name

N-(2-chloroethyl)-N-hexylhexan-1-amine

InChI

InChI=1S/C14H30ClN/c1-3-5-7-9-12-16(14-11-15)13-10-8-6-4-2/h3-14H2,1-2H3

InChI Key

ZPRUXOMHPKKNQD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CCCCCC)CCCl

Origin of Product

United States

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